2-Hydrazinyl-1,8-naphthyridine
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Overview
Description
2-Hydrazinyl-1,8-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines. Naphthyridines are known for their diverse biological activities and photochemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-1,8-naphthyridine typically involves the reaction of 1,8-naphthyridine derivatives with hydrazine hydrate. One common method includes the reaction of 7-methyl-1-(morpholin-4-yl)-3-sulfanylidene-2,3,5,6,7,8-hexahydro-2,7-naphthyridine-4-carbonitrile with hydrazine hydrate to yield the desired hydrazinyl derivative . Another approach involves the use of 2-aminonicotinaldehydes and terminal alkynes in the presence of a copper catalyst, followed by Friedländer condensation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinyl-1,8-naphthyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions include various substituted naphthyridines, naphthyridine oxides, and hydrazine derivatives .
Scientific Research Applications
2-Hydrazinyl-1,8-naphthyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-1,8-naphthyridine involves its interaction with various molecular targets and pathways. In antimicrobial applications, it disrupts bacterial cell wall synthesis, leading to cell death. In anticancer applications, it induces apoptosis in cancer cells by interacting with specific cellular pathways .
Comparison with Similar Compounds
Similar Compounds
2-Aminonicotinaldehyde: Used in the synthesis of naphthyridine derivatives.
1,8-Naphthyridine: The parent compound with diverse biological activities.
2,7-Naphthyridine: Another naphthyridine derivative with similar applications.
Uniqueness
2-Hydrazinyl-1,8-naphthyridine is unique due to its hydrazinyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C8H8N4 |
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Molecular Weight |
160.18 g/mol |
IUPAC Name |
1,8-naphthyridin-2-ylhydrazine |
InChI |
InChI=1S/C8H8N4/c9-12-7-4-3-6-2-1-5-10-8(6)11-7/h1-5H,9H2,(H,10,11,12) |
InChI Key |
NFWVWMMKMUZPSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(C=C2)NN |
Origin of Product |
United States |
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